吉非贝齐-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

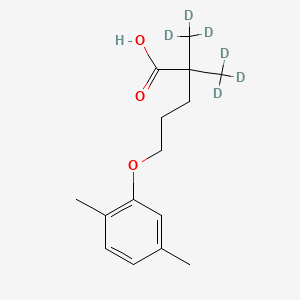

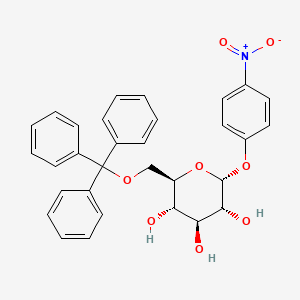

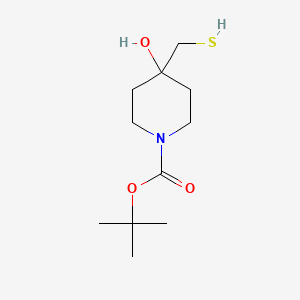

吉非贝齐-d6 是吉非贝齐的氘代衍生物,吉非贝齐是一种脂类调节剂。吉非贝齐主要用于降低高脂血症患者的血清甘油三酯水平。 This compound 中的氘代使其成为药代动力学和代谢研究中的宝贵工具,因为它可以精确跟踪和量化生物系统中的化合物 .

科学研究应用

吉非贝齐-d6 具有多种科学研究应用:

药代动力学研究: 用于跟踪和量化生物系统中的化合物。

代谢研究: 有助于了解代谢途径以及氘代对药物代谢的影响。

药物开发: 用作新脂类调节剂开发中的参考标准。

分析化学: 用于各种分析技术,如质谱法和核磁共振波谱法

作用机制

吉非贝齐-d6 与吉非贝齐一样,激活过氧化物酶体增殖物激活受体 α (PPAR-α)。这种激活导致脂类代谢发生多种变化,包括:

- 高密度脂蛋白 (HDL) 水平升高。

- 甘油三酯水平降低。

- 脂蛋白脂肪酶活性增强。

- 抑制载脂蛋白 B 合成 .

生化分析

Biochemical Properties

Gemfibrozil-d6 interacts with various enzymes and proteins. It is a potent activator of PPAR-α, a nuclear receptor that plays a key role in regulating lipid metabolism . Additionally, Gemfibrozil-d6 acts as a nonselective inhibitor of several P450 isoforms, with Ki values for CYP2C9, 2C19, 2C8, and 1A2 being 5.8, 24, 69, and 82 μM, respectively .

Cellular Effects

Gemfibrozil-d6 has significant effects on various types of cells and cellular processes. It influences cell function by modulating lipid metabolism, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Gemfibrozil has been shown to have neuroprotective effects through several cellular and molecular mechanisms .

Molecular Mechanism

Gemfibrozil-d6 exerts its effects at the molecular level through various mechanisms. It binds to PPAR-α, activating it and leading to changes in lipid metabolism . It also inhibits several P450 isoforms, affecting the metabolism of various substances within the body .

Temporal Effects in Laboratory Settings

The effects of Gemfibrozil-d6 can change over time in laboratory settings. It has been shown to have a mean residence time of up to 9.6 hours in patients with chronic renal failure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Gemfibrozil-d6 can vary with different dosages in animal models. For instance, Gemfibrozil has been shown to lower glomerular damage, decrease proteinuria, and improve kidney function in various animal models .

Metabolic Pathways

Gemfibrozil-d6 is involved in various metabolic pathways. It activates PPAR-α, which plays a key role in lipid metabolism . It also inhibits several P450 isoforms, which are involved in the metabolism of various substances within the body .

准备方法

合成路线和反应条件

吉非贝齐-d6 的制备涉及几个关键步骤:

盐形成反应: 起始原料,如 2,5-二甲基苯酚和丙二酸二乙酯,在碱的存在下发生盐形成反应。

亲核取代: 反应产物随后与 1,3-二溴丙烷发生亲核取代反应。

水解和脱羧: 中间产物在碱性水溶液中水解并进行脱羧反应,生成 5-(2,5-二甲基苯氧基)戊酸。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该工艺涉及:

- 使用易获得的原料。

- 简化的加工步骤。

- 温和的反应条件。

- 经济高效的生产设备 .

化学反应分析

反应类型

吉非贝齐-d6 会发生各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或基团替换一个原子或基团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,this compound 的氧化可以产生羧酸,而还原可以产生醇 .

相似化合物的比较

类似化合物

氯贝特: 另一种用于治疗高脂血症的贝特酸衍生物。

非诺贝特: 一种具有类似降脂作用的贝特酸衍生物。

贝扎菲布拉特: 一种广谱降脂剂。

吉非贝齐-d6 的独特性

This compound 由于其氘代而具有独特性,这提供了增强的稳定性,并允许在药代动力学和代谢研究中进行精确跟踪。 这使其成为药物开发和研究中宝贵的工具 .

属性

IUPAC Name |

5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMJJKBWTPKOJG-LIJFRPJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028063 |

Source

|

| Record name | Gemfibrozil-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184986-45-5 |

Source

|

| Record name | Gemfibrozil-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)